molecular formula C11H12O4 B12663472 2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate CAS No. 93917-69-2

2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate

Cat. No.: B12663472
CAS No.: 93917-69-2
M. Wt: 208.21 g/mol
InChI Key: RGFWHIQAWJMOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate is an organic compound with the molecular formula C11H12O4 It belongs to the class of pyran derivatives, which are known for their diverse chemical properties and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate typically involves the condensation of 2-methyl-4-oxo-4H-pyran-3-yl with 3-methyl-2-butenoic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, solvent recovery and recycling techniques can be implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyran ring positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted pyran derivatives.

Scientific Research Applications

2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving pyran derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit or activate enzymes by forming covalent bonds with active site residues, thereby modulating their activity. Additionally, its structural features allow it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

  • 2-Methyl-4-oxo-4H-pyran-3-yl propionate
  • 2-Methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate
  • 4-Oxo-6-styryl-4H-pyran-2-carbonitrile
  • 4-Hydroxy-2-quinolone derivatives

Comparison: Compared to these similar compounds, 2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate stands out due to its unique butenoate group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry. Additionally, its structural features may offer advantages in biological and medicinal research, providing opportunities for the development of new therapeutic agents.

Properties

CAS No.

93917-69-2

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 3-methylbut-2-enoate

InChI

InChI=1S/C11H12O4/c1-7(2)6-10(13)15-11-8(3)14-5-4-9(11)12/h4-6H,1-3H3

InChI Key

RGFWHIQAWJMOBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)C=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.